![molecular formula C11H15ClN2O4S B12540573 Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- CAS No. 143065-09-2](/img/structure/B12540573.png)
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of the 4-chloro, N-methoxy, and N-[(propylamino)carbonyl] groups in its structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with appropriate amines. For the preparation of 4-chloro-N-methoxy-N-[(propylamino)carbonyl]benzenesulfonamide, the following steps can be employed:
Starting Material: Begin with 4-chlorobenzenesulfonyl chloride.
Amination: React the 4-chlorobenzenesulfonyl chloride with N-methoxypropylamine under basic conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfinic acids.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- has several scientific research applications:
Medicinal Chemistry: Used as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.
Biological Studies: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used in the synthesis of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance and ion transport in cells, leading to various therapeutic effects . The molecular targets include carbonic anhydrase IX, which is overexpressed in certain cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the N-methoxy and N-[(propylamino)carbonyl] groups, resulting in different chemical and biological properties.
N-Methyl-4-chlorobenzenesulfonamide: Contains a methyl group instead of the N-methoxy and N-[(propylamino)carbonyl] groups.
4-Chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the N-methoxy and N-[(propylamino)carbonyl] groups.
Uniqueness
The presence of the N-methoxy and N-[(propylamino)carbonyl] groups in benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]- imparts unique properties such as enhanced enzyme inhibition and selectivity, making it a valuable compound in medicinal chemistry and biological research .
Properties
CAS No. |
143065-09-2 |
|---|---|
Molecular Formula |
C11H15ClN2O4S |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1-methoxy-3-propylurea |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-8-13-11(15)14(18-2)19(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
COGIQCXWRWMDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
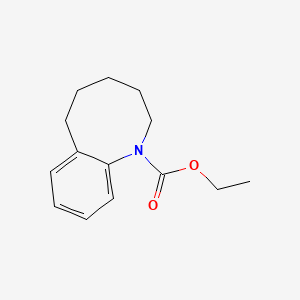
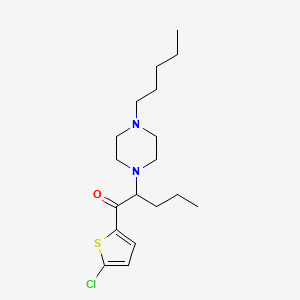
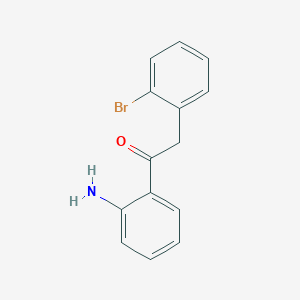

![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
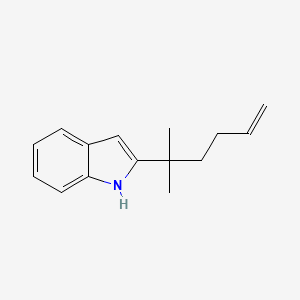

![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
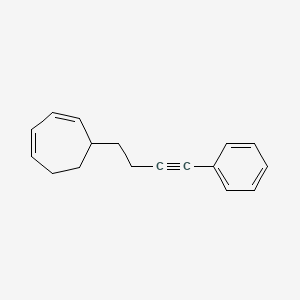
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
